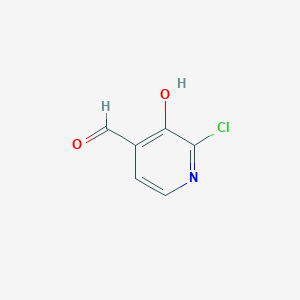

2-Chloro-3-hydroxyisonicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-hydroxypyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-6-5(10)4(3-9)1-2-8-6/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSUQAMABHLSQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 3 Hydroxyisonicotinaldehyde and Analogues

Strategies for Constructing the Substituted Pyridine (B92270) Core

The assembly of the pyridine ring with specific substituents is a foundational aspect of synthesizing the target compound. This involves either direct functionalization of a pre-existing pyridine ring or building the ring from acyclic precursors.

Direct Formylation Techniques on Pyridine Derivatives (e.g., Vilsmeier-Haack reaction by analogy to related quinolines)

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. jk-sci.comwikipedia.org The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This electrophile then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. jk-sci.com

While pyridine itself is electron-deficient and generally resistant to electrophilic substitution, the presence of activating groups, such as a hydroxyl group, can facilitate formylation. The Vilsmeier reagent is a weaker electrophile than those used in reactions like Friedel-Crafts acylation, making it suitable for more activated systems. chemistrysteps.com

By analogy, the synthesis of 2-chloroquinoline-3-carbaldehydes provides a pertinent example. In this process, acetanilides are treated with a Vilsmeier reagent (formed from DMF and POCl₃) to construct the quinoline (B57606) ring system with a formyl group at the 3-position. nih.govresearchgate.net A similar approach can be envisioned for pyridine derivatives, where an appropriately substituted aminoprecursor could be cyclized and formylated in one pot. Research has also demonstrated the use of the Vilsmeier-Haack reaction on acyclic precursors like allyl cyanide to produce 2-chloro-3,5-pyridinedicarboxaldehyde, showcasing its utility in building the substituted pyridine core from the ground up. google.com

| Aspect | Description | Reference |

|---|---|---|

| Reagents | N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃) | jk-sci.comchemistrysteps.com |

| Electrophile | Chloroiminium salt (Vilsmeier Reagent) | wikipedia.org |

| Substrate Requirement | Electron-rich aromatic or heteroaromatic compounds (e.g., phenols, anilines, activated pyridines) | wikipedia.orgorganic-chemistry.org |

| Analogous Application | Synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides | nih.govresearchgate.net |

Introduction of Hydroxyl and Chloro Groups on Pyridine Ring Systems

The precise placement of chloro and hydroxyl substituents onto the pyridine ring is critical. This can be achieved through selective chlorination and hydroxylation reactions on appropriately designed pyridine precursors.

A highly effective and high-yielding method for the synthesis of 2-chloro-3-hydroxypyridine (B146414) involves the direct chlorination of 3-hydroxypyridine (B118123). googleapis.com This reaction is advantageously carried out in an aqueous medium using sodium hypochlorite (B82951) (NaOCl) as the chlorinating agent. googleapis.com The process is optimized by maintaining a basic pH, typically between 11 and 13, during the addition of the hypochlorite solution. googleapis.com This method is noted for its economy, ecological advantages, and ability to produce the desired product in high yields, which older methods using hydrochloric acid and hydrogen peroxide could not achieve satisfactorily. googleapis.com

Alternative chlorination strategies include the use of phosphoryl chloride (POCl₃) to convert a hydroxypyridine (or more accurately, its pyridone tautomer) into its corresponding chloro derivative. wikipedia.org For instance, 2-hydroxypyridine (B17775) can be effectively chlorinated to 2-chloropyridine (B119429) using this reagent. wikipedia.org

| Method | Substrate | Reagent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Direct Chlorination | 3-Hydroxypyridine | Sodium Hypochlorite (NaOCl) | Aqueous medium, pH 11-13 | 2-Chloro-3-hydroxypyridine | googleapis.com |

| Deoxy-chlorination | 2-Hydroxypyridine | Phosphoryl Chloride (POCl₃) | Anhydrous conditions, heat | 2-Chloropyridine | wikipedia.org |

The introduction of a hydroxyl group onto a pyridine ring can be accomplished through several synthetic routes. One established method is the nucleophilic substitution of a chloro-substituent. For example, 2-chloropyridine can be converted to 2-hydroxypyridine by reacting it with an aqueous concentrated potassium hydroxide (B78521) solution. google.com This reaction is significantly enhanced by the presence of a tertiary alcohol, such as tertiary butyl alcohol, which facilitates the hydrolysis that otherwise does not proceed efficiently at reflux. google.com

A more contemporary and selective method involves biocatalysis. Whole cells of microorganisms, such as Burkholderia sp. MAK1, have been shown to be efficient biocatalysts for the regioselective hydroxylation of various pyridine derivatives. nih.gov These enzymatic systems can introduce hydroxyl groups at specific positions on the pyridine ring under mild conditions. nih.gov

Another chemical pathway involves the conversion of an amino group to a hydroxyl group. This is typically achieved by forming a diazonium salt from the amine using a reagent like sodium nitrite (B80452) in an acidic solution, followed by in-situ hydrolysis with water to yield the corresponding hydroxypyridine. googleapis.com

Convergent and Divergent Synthetic Pathways to 2-Chloro-3-hydroxyisonicotinaldehyde

The synthesis of the final target molecule can be approached through multi-step sequences that either assemble the molecule from simpler, functionalized precursors (convergent) or modify a complex scaffold to introduce the final functionalities (divergent).

Multi-Step Synthesis from Precursors (e.g., pyridinemethanols, isonicotinic acid derivatives)

Pathways starting from isonicotinic acid derivatives represent another viable approach. While direct conversion is less common, one could envision a route where the carboxylic acid function of a substituted isonicotinic acid is selectively reduced to the aldehyde. This is often accomplished by first converting the carboxylic acid to a more reactive derivative, such as an ester or an N,O-dimethylhydroxylamide (Weinreb amide), followed by reduction with a suitable hydride reagent like diisobutylaluminium hydride (DIBAL-H). The synthesis of various hydrazones from isonicotinic acid hydrazide demonstrates the feasibility of manipulating this class of precursors. researchgate.net

Novel Catalyst-Mediated Synthetic Routes

The introduction of a formyl group onto a pyridine ring, particularly one bearing both chloro and hydroxyl substituents, presents a unique chemical challenge. While classical methods like the Vilsmeier-Haack reaction are often employed for the formylation of heterocyclic compounds, recent research has shifted towards the development of more efficient and selective catalyst-mediated approaches. ijpcbs.com The Vilsmeier-Haack reaction, which typically utilizes a stoichiometric amount of a formylating agent generated from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF), is effective but can suffer from harsh reaction conditions and the generation of significant waste. heteroletters.org

Novel catalytic systems are being explored to overcome these limitations. For instance, the synthesis of related 2-chloro-3-formylquinolines has been achieved using Vilsmeier-type reagents, indicating the feasibility of formylation on a similar heterocyclic scaffold. nih.govresearchgate.net However, the direct catalytic formylation of a pre-existing 2-chloro-3-hydroxypyridine core is a more atom-economical approach.

One promising avenue involves the use of transition metal catalysts. Palladium-catalyzed reactions, for example, have been successfully used in the synthesis of substituted pyridines. nih.gov While not a direct formylation, these methods demonstrate the utility of palladium in activating pyridine rings for functionalization.

Another catalytic strategy involves the oxidation of a precursor, such as a methyl or hydroxymethyl group, at the C-4 position. A patented process for the synthesis of 2-chloro-3-pyridinecarboxaldehyde describes the catalytic oxidation of 2-chloro-3-pyridyl methanol (B129727) using a silver-loaded activated carbon catalyst. google.com This suggests that a similar catalytic oxidation of a suitable precursor, like 2-chloro-3-hydroxy-4-(hydroxymethyl)pyridine, could be a viable route to this compound.

Furthermore, formylation reactions like the Rieche and Duff reactions, which are used for electron-rich aromatic compounds, could potentially be adapted for this synthesis with the use of appropriate catalysts. wikipedia.orgwikipedia.org The Rieche formylation employs a Lewis acid catalyst, such as titanium tetrachloride, with dichloromethyl methyl ether as the formyl source. synarchive.com The Duff reaction utilizes hexamine as the formylating agent, and its efficiency and selectivity can be improved with metal catalysts like copper. researchgate.net

The development of heterogeneous catalysts is also a key area of research, offering advantages in terms of catalyst recovery and reuse. For instance, a palladium catalyst supported on a solid phase with grafted pyridinium (B92312) ions has been shown to be effective in the aminocarbonylation of iodoimidazo[1,2-a]pyridines, a reaction that introduces a carbonyl group onto a heterocyclic system. mdpi.com

The following table summarizes potential catalyst systems that could be investigated for the synthesis of this compound based on analogous reactions.

| Catalyst System | Reaction Type | Potential Precursor | Key Advantages |

| Silver-loaded Activated Carbon | Catalytic Oxidation | 2-Chloro-3-hydroxy-4-(hydroxymethyl)pyridine | Heterogeneous, reusable catalyst |

| Titanium Tetrachloride (TiCl₄) | Rieche Formylation | 2-Chloro-3-hydroxypyridine | Lewis acid catalysis, direct formylation |

| Copper (II) Species | Modified Duff Reaction | 2-Chloro-3-hydroxypyridine | Improved yield and selectivity for phenols |

| Palladium on Solid Support | Carbonylation | 2-Chloro-4-halo-3-hydroxypyridine | Heterogeneous, applicable to carbonyl introduction |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of the target compound while minimizing side product formation and reaction time. For the synthesis of this compound, several factors would need to be systematically investigated.

Drawing parallels from the synthesis of structurally related compounds, key parameters for optimization include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reagents. For example, in the synthesis of 2-chloro-3-formyl quinolines via a Vilsmeier-Haack type reaction, optimization studies revealed that using 3.0 equivalents of the formylating adduct for 4 hours at 85°C provided the best results. heteroletters.org Lower temperatures led to incomplete conversion, while higher temperatures did not significantly improve the yield. heteroletters.org

In catalyst-mediated reactions, the catalyst loading is a critical parameter. For instance, in a palladium-catalyzed synthesis of substituted pyridines, the amount of the silver trifluoroacetate (B77799) (AgTFA) oxidant was found to be crucial, with 10 equivalents providing a 91% yield, whereas lower amounts resulted in significantly reduced yields. nih.gov

The choice of solvent can also have a profound impact on reaction outcomes. In the synthesis of thiopyranoquinolines from a 2-mercaptoquinoline-3-carbaldehyde (B6611392) precursor, a variety of solvents including ethanol, toluene, DMF, and water were screened, with the optimal choice depending on the specific catalyst used. nih.gov

To illustrate the optimization process, a hypothetical study for the synthesis of this compound via a catalytic oxidation route is presented in the table below. This table demonstrates how different reaction conditions could be varied to determine their effect on the product yield.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Silver on Carbon (2) | Toluene | 80 | 12 | 65 |

| 2 | Silver on Carbon (5) | Toluene | 80 | 12 | 78 |

| 3 | Silver on Carbon (5) | Acetonitrile | 80 | 12 | 72 |

| 4 | Silver on Carbon (5) | Toluene | 100 | 12 | 85 |

| 5 | Silver on Carbon (5) | Toluene | 100 | 8 | 82 |

| 6 | Silver on Carbon (5) | Toluene | 100 | 16 | 84 |

| 7 | Palladium on Carbon (5) | Toluene | 100 | 12 | 55 |

This systematic approach allows for the identification of the optimal conditions to achieve the highest possible yield and purity of this compound.

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 3 Hydroxyisonicotinaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (formyl group) is an electrophilic center, making it susceptible to a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyridine (B92270) ring and the adjacent chlorine atom, which enhances the partial positive charge on the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Addition Reactions Leading to Imine Formation (Schiff Bases)

The most prominent reaction of the aldehyde group is nucleophilic addition, particularly with primary amines to form imines, commonly known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction involves the initial attack of the amine's nucleophilic nitrogen on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Subsequent dehydration results in the formation of a carbon-nitrogen double bond (C=N), characteristic of an imine or azomethine group. youtube.comnih.gov This process is reversible and can be driven to completion by removing the water formed during the reaction. youtube.com

The formation of Schiff bases from analogous compounds is well-documented. For instance, 2-chloroquinoline-3-carbaldehyde, a related heterocyclic aldehyde, readily condenses with substituted anilines and hydrazines to yield the corresponding imines and hydrazones. nih.gov Similarly, 3-hydroxyisonicotinaldehyde (HINA), the parent compound lacking the chloro substituent, is known to form imine derivatives with amino acids, a key step in mimicking the mechanism of enzymes that use pyridoxal (B1214274) 5′-phosphate. wikipedia.org The reaction is a versatile method for synthesizing new compounds with potential chelating properties. nih.gov

Table 1: Examples of Imine Formation in Analogous Aldehydes

| Aldehyde Reactant | Amine Reactant | Product Type | Reference |

|---|---|---|---|

| 2-chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | N-phenyl-methanimine (Schiff Base) | nih.gov |

| 2-chloroquinoline-3-carbaldehyde | Phenyl hydrazine | Hydrazone | nih.gov |

| 3-hydroxyisonicotinaldehyde (HINA) | Amino acids | Schiff Base | wikipedia.org |

| Aldehydes / Ketones | Primary amines | Imine | youtube.com |

Condensation Reactions (e.g., Aldol (B89426) Condensation with analogous compounds)

The aldehyde group can participate in condensation reactions with compounds containing active methylene (B1212753) groups. A notable example is the Claisen-Schmidt condensation, a type of crossed aldol reaction, where an aldehyde reacts with a ketone in the presence of a base. researchgate.net In analogous systems, 2-chloro-3-formylquinolines react with acetophenones in the presence of sodium hydroxide (B78521) or potassium carbonate to yield α,β-unsaturated ketones. nih.gov This reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. youtube.com The initial aldol addition product can then undergo dehydration, often promoted by heat, to form the final condensed product. youtube.com

These condensation reactions are significant as they facilitate the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures. nih.govresearchgate.net

Oxidation and Reduction Chemistry of the Formyl Group

The formyl group of 2-Chloro-3-hydroxyisonicotinaldehyde is readily susceptible to both oxidation and reduction, reflecting the intermediate oxidation state of the aldehyde carbon.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid. This transformation can be achieved using various oxidizing agents. For example, analogous 2-chloro-3-formylquinolines have been oxidized to their corresponding carboxylic acid esters using iodine in methanol (B129727). nih.gov Stronger oxidants like potassium permanganate (B83412) are also capable of converting the aldehyde group to a carboxylic acid, although care must be taken to avoid over-oxidation or side reactions on the pyridine ring. pipzine-chem.com

Reduction: The aldehyde group can be reduced to a primary alcohol (a hydroxymethyl group). This is commonly accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for reducing the aldehyde to 2-chloro-3-(hydroxymethyl)pyridine, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. nih.govpipzine-chem.com The reverse reaction, the oxidation of the corresponding alcohol (2-chloro-3-pyridyl methyl alcohol) using a catalyst, is a viable synthetic route to produce the aldehyde. google.com

Table 2: Summary of Oxidation and Reduction Reactions of the Formyl Group

| Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | Iodine / Methanol | Carboxylic Acid Ester | nih.gov |

| Oxidation | Potassium Permanganate | Carboxylic Acid | pipzine-chem.com |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | pipzine-chem.com |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | nih.gov |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group at the 3-position is crucial to the molecule's properties, participating in non-covalent interactions and acting as a coordination site for metal ions.

Participation in Hydrogen Bonding Networks and Tautomerism

The hydroxyl group is a key participant in both intramolecular and intermolecular hydrogen bonding. Theoretical and spectroscopic studies on analogous compounds like 2-chlorophenol (B165306) and 2-chloro-3-hydroxybenzaldehyde (B1361139) provide insight into this behavior. nih.govrsc.org In 2-chlorophenol, weak intramolecular hydrogen bonding between the hydroxyl proton and the chlorine atom is observed. rsc.org In 2-chloro-3-hydroxybenzaldehyde, strong intermolecular hydrogen bonds (O-H···O) lead to the formation of dimers. nih.gov It is therefore highly probable that this compound engages in similar hydrogen bonding networks, influencing its physical properties such as melting point and solubility.

Furthermore, hydroxy-substituted pyridine and quinoline (B57606) rings are known to exhibit tautomerism, existing in equilibrium between different structural isomers. beilstein-journals.org The parent compound, 3-hydroxyisonicotinaldehyde, displays different fluorescent properties in acidic versus alkaline solutions, which is attributed to the equilibrium between its neutral and anionic forms. wikipedia.org This suggests that this compound can also exist in different tautomeric forms, such as the keto-enol form, with the equilibrium being sensitive to solvent polarity and pH. wikipedia.orgbeilstein-journals.org

Formation of Metal Complexes and Coordination Polymers

The presence of the hydroxyl group and the pyridine nitrogen atom, especially after conversion to a Schiff base, makes this compound an excellent ligand for forming metal complexes. Schiff bases derived from similar hydroxy aldehydes have been shown to act as chelating agents, coordinating with transition metal ions. neliti.comnih.gov Coordination typically occurs via the deprotonated hydroxyl oxygen and the azomethine nitrogen of the Schiff base derivative. neliti.comnih.gov

This chelating ability allows the molecule to serve as a building block for supramolecular structures. When these ligands are reacted with metal ions, they can self-assemble into larger, ordered structures known as coordination polymers (CPs) or metal-organic frameworks (MOFs). rsc.orgmdpi.comrsc.org These materials can have one-, two-, or three-dimensional networks, and their properties are of great interest in materials science. mdpi.comrsc.orgmdpi.com The ability of the ligand to bridge multiple metal centers is fundamental to the formation of these extended networks. mdpi.com

Table 3: Functional Groups Involved in Metal Coordination

| Ligand | Coordinating Atoms | Resulting Structure | Reference |

|---|---|---|---|

| Schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol | Azomethine Nitrogen, Hydroxyl Oxygen (deprotonated) | Metal Complex | neliti.com |

| Schiff base hydrazone (from 7-chloro-4-quinoline) | Phenolic Oxygen, Azomethine Nitrogen, Imine Nitrogen | Mono- or Binuclear Metal Complex | nih.gov |

| Carboxylate-based organic linkers | Carboxylate Oxygen | 2D/3D Coordination Polymer | rsc.orgmdpi.com |

Derivatization via O-Alkylation or O-Acylation

The hydroxyl group of this compound is amenable to derivatization through O-alkylation and O-acylation reactions, which can be employed to introduce a variety of functional groups and to protect the hydroxyl group during subsequent transformations.

O-Alkylation:

The O-alkylation of the hydroxyl group in 2-pyridone systems, which are tautomers of hydroxypyridines, has been shown to proceed with high regioselectivity. rsc.org For instance, the reaction of 2-pyridones with diazo compounds in the presence of a catalytic amount of triflic acid (TfOH) can lead to the formation of O-alkylated products in good yields. rsc.orgkuleuven.be This method is characterized by its mild reaction conditions and metal-free nature. rsc.org While direct examples with this compound are not extensively documented, the principles of O-alkylation of similar 2-pyridone structures suggest that this transformation is feasible. rsc.orgkuleuven.benih.govrsc.org

Another approach for O-alkylation involves the use of alkyl halides in the presence of a base. This method has been successfully applied to various hydroxypyridine derivatives. The choice of base and solvent is crucial for achieving high yields and selectivity.

O-Acylation:

The acylation of the hydroxyl group can be achieved using standard acylation methods, such as reaction with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. This reaction introduces an ester functionality, which can serve as a protecting group or as a precursor for further modifications.

| Reaction Type | Reagents and Conditions | Product Type | Potential Yields | Reference |

| O-Alkylation | Diazo compounds, TfOH (cat.), EtOAc, r.t. | O-Alkyl ethers | Good | rsc.orgkuleuven.be |

| O-Alkylation | Alkyl halides, Base (e.g., K2CO3), Solvent (e.g., DMF) | O-Alkyl ethers | Varies | nih.gov |

| O-Acylation | Acyl chlorides or Anhydrides, Base (e.g., Pyridine) | O-Acyl esters | Good | researchgate.net |

Transformations of the Chloro Substituent

The chloro substituent at the 2-position of the pyridine ring is a key site for various transformations, including nucleophilic aromatic substitution and palladium-mediated cross-coupling reactions.

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNA_r_), particularly at the 2- and 4-positions. The presence of the electron-withdrawing nitrogen atom facilitates the attack of nucleophiles. youtube.com Halopyridines, such as 2-chloropyridine (B119429) derivatives, are common substrates for these reactions. youtube.com

The reaction of 2-chloropyridines with various nucleophiles, such as amines, can proceed to yield the corresponding substituted pyridines. researchgate.netyoutube.comresearchgate.net The reactivity of the chloro group can be enhanced by the presence of electron-withdrawing groups on the pyridine ring. While direct studies on this compound are limited, it is anticipated that the aldehyde group at the 4-position would further activate the chloro group towards nucleophilic attack. The reaction with secondary amines, for instance, is expected to yield the corresponding tertiary amine derivatives. researchgate.net

| Nucleophile | Product | Reaction Conditions | Reference |

| Secondary Amines | 2-Amino-3-hydroxyisonicotinaldehyde derivatives | Base, Heat | researchgate.netyoutube.com |

| Alkoxides | 2-Alkoxy-3-hydroxyisonicotinaldehyde derivatives | Base, Heat | ucalgary.ca |

| Thiolates | 2-Thio-3-hydroxyisonicotinaldehyde derivatives | Base, Heat | ucalgary.ca |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied to heteroaryl halides, including chloropyridines. researchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. libretexts.org This reaction has been successfully employed for the coupling of various chloropyridines with arylboronic acids to form biaryl compounds. researchgate.netresearchgate.net The choice of palladium catalyst, ligand, and base is critical for the success of the reaction. yonedalabs.com While the hydroxyl group on the pyridine ring can sometimes interfere with the catalytic cycle, appropriate choice of reaction conditions can overcome this limitation. researchgate.net By analogy with known reactions of other chloropyridines, this compound is expected to undergo Suzuki-Miyaura coupling to afford 2-aryl-3-hydroxyisonicotinaldehydes.

Sonogashira Coupling:

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a versatile method for the synthesis of arylalkynes. libretexts.org The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.orglibretexts.org It is anticipated that this compound would be a suitable substrate for Sonogashira coupling, leading to the formation of 2-alkynyl-3-hydroxyisonicotinaldehydes.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference (by analogy) |

| Suzuki-Miyaura | Arylboronic acids | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | 2-Aryl-3-hydroxyisonicotinaldehydes | researchgate.netlibretexts.orgresearchgate.net |

| Sonogashira | Terminal alkynes | Pd catalyst (e.g., Pd(PPh3)2Cl2), CuI, Base (e.g., Et3N) | 2-Alkynyl-3-hydroxyisonicotinaldehydes | wikipedia.orgorganic-chemistry.orglibretexts.org |

Annulation and Heterocyclic Ring Formation Strategies Utilizing this compound as a Synthon

The bifunctional nature of this compound, possessing both an aldehyde and a reactive chloro group, makes it a valuable precursor for the construction of fused and binary heterocyclic systems.

The aldehyde and hydroxyl functionalities can participate in annulation reactions to form fused heterocyclic rings. For instance, reaction with active methylene compounds can lead to the formation of pyranopyridine derivatives. asianpubs.orgnih.govafricanjournalofbiomedicalresearch.comresearchgate.net The Knoevenagel condensation of the aldehyde group with a compound containing an active methylene group, followed by intramolecular cyclization involving the hydroxyl group, is a common strategy for the synthesis of pyrano[3,2-c]pyridines. nih.govwikipedia.orgnih.govscispace.comrsc.org

Similarly, the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoester and elemental sulfur, could potentially be adapted to synthesize thieno[3,2-c]pyridine (B143518) derivatives from this compound. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net This would involve the initial reaction of the aldehyde with a suitable active methylene compound and sulfur, followed by cyclization. wikipedia.orgorganic-chemistry.orgresearchgate.net

Furthermore, the synthesis of furo[3,2-c]pyridines has been achieved from 2-chloro-3-hydroxypyridine (B146414), suggesting that the title compound could serve as a precursor for analogous furo-fused systems. researchgate.netsigmaaldrich.combeilstein-journals.orgsemanticscholar.orgnih.gov

| Fused Heterocycle | Reaction Type | Key Reagents | Reference (by analogy) |

| Pyrano[3,2-c]pyridine | Knoevenagel condensation / Cyclization | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | nih.govafricanjournalofbiomedicalresearch.comwikipedia.org |

| Thieno[3,2-c]pyridine | Gewald reaction | Active methylene compounds, Sulfur, Base | kuleuven.bewikipedia.orgorganic-chemistry.orgresearchgate.netgoogle.comresearchgate.netnih.gov |

| Furo[3,2-c]pyridine | Cyclization | Various, e.g., via Sonogashira coupling followed by cyclization | researchgate.netsigmaaldrich.combeilstein-journals.orgsemanticscholar.orgnih.govnih.gov |

The aldehyde group of this compound can be readily converted into other functional groups, which can then be utilized to construct binary heterocyclic systems. For example, condensation of the aldehyde with hydrazines can form hydrazones, which are versatile intermediates for the synthesis of various five- and six-membered heterocycles. nih.gov For instance, reaction of the hydrazone with a suitable three-carbon synthon could lead to the formation of a pyrazole (B372694) ring attached to the pyridine core.

Similarly, condensation of the aldehyde with hydroxylamine (B1172632) would yield an oxime, which can undergo further reactions to form isoxazoles or other nitrogen-containing heterocycles. The chloro group can also be displaced by a nucleophile that is part of another heterocyclic ring, leading to the direct formation of a binary system.

| Binary Heterocycle | Intermediate | Key Reagents for Second Ring | Reference (by analogy) |

| Pyrazolyl-pyridine | Hydrazone | 1,3-Dicarbonyl compounds, α,β-Unsaturated ketones | nih.gov |

| Isoxazolyl-pyridine | Oxime | Various cyclization strategies | nih.gov |

| Thiazolyl-pyridine | Thioamide (from aldehyde) | α-Haloketones | nih.gov |

Computational and Spectroscopic Investigations of 2 Chloro 3 Hydroxyisonicotinaldehyde

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations are pivotal in elucidating the fundamental properties of molecules. These theoretical studies complement experimental data, providing a deeper understanding of molecular geometry, vibrational modes, and electronic behavior.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the optimized molecular structure of compounds. For molecules similar to 2-chloro-3-hydroxyisonicotinaldehyde, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine bond lengths, bond angles, and dihedral angles. nih.govnih.gov

Studies on related compounds, such as 2-chloro-3-pyridinecarboxaldehyde, reveal that the orientation of the aldehyde group can lead to different rotamers (rotational isomers), such as ON-trans and ON-cis. nih.gov For 2-chloro-3-pyridinecarboxaldehyde, the ON-trans rotamer is found to be more stable than the cis form by 3.42 kcal/mol due to steric hindrance. nih.gov A similar stability preference is anticipated for this compound.

Table 1: Representative Theoretical Bond Lengths and Angles for a Related Compound (2-chloroquinoline-3-carboxaldehyde) Calculated by DFT/B3LYP/6–311++G(d,p) nih.gov

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C | 1.375 - 1.487 | C-C-C | ~118 - 122 |

| C-H | 1.083 - 1.112 | H-C-C | ~119 - 121 |

| C-Cl | ~1.751 | Cl-C-C | ~115 - 120 |

| C-O | ~1.206 | O-C-H | ~120 - 125 |

Note: The data presented is for 2-chloroquinoline-3-carboxaldehyde and serves as an illustrative example of typical bond parameters determined by DFT for a similar molecular scaffold.

Vibrational Spectroscopy Analysis (FTIR, Raman) and Assignment of Modes

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule. Theoretical DFT calculations are crucial for the accurate assignment of these experimental vibrational bands. nih.govmdpi.com

For analogous compounds like 2-chloro-3-pyridinecarboxaldehyde, FT-Infrared and NIR-FT-Raman spectra have been extensively analyzed. nih.gov A complete assignment of fundamental vibration modes is achieved by correlating the experimental spectra with the computed vibrational frequencies from DFT calculations. nih.gov

Key vibrational modes for such structures include:

C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

C=O stretching: The aldehydic carbonyl group gives a strong band, which can be influenced by Fermi resonance, as seen in 2-chloro-3-pyridinecarboxaldehyde where a doublet appears around 1696-1666 cm⁻¹. nih.gov

C-C and C-N stretching: These ring vibrations appear in the 1600-1000 cm⁻¹ range.

C-Cl stretching: This mode is typically found in the lower frequency region of the spectrum.

O-H stretching and bending: The hydroxyl group will exhibit a characteristic broad O-H stretching band and in-plane and out-of-plane bending modes. Intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, as seen in similar salicylaldehydes, can significantly affect the position and shape of these bands. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For related aromatic aldehydes, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π*-antibonding orbital. researchgate.net The presence of electron-withdrawing groups like chlorine and the aldehyde function, and an electron-donating hydroxyl group, will influence the energies of these orbitals.

Table 2: Illustrative HOMO-LUMO Energies and Energy Gap for a Substituted Chalcone (B49325) researchgate.net

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.15 |

| E(LUMO) | -3.14 |

Note: This data is for a fluorinated chalcone and serves as an example of typical FMO energy values.

Charge Distribution and Hyperconjugative Interactions (e.g., NBO Analysis)

Natural Bond Orbital (NBO) analysis is a computational method that provides insights into the charge distribution, hyperconjugative interactions, and intramolecular charge transfer within a molecule. nih.govnih.gov By analyzing the interactions between filled and vacant orbitals, NBO can quantify the stability arising from electron delocalization.

Prediction of Molecular Reactivity Parameters (e.g., Fukui Functions, Polarizability)

Global and local reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, softness, and Fukui functions, are used to predict the reactive sites of a molecule. nih.govwikipedia.org The Fukui function is particularly useful as it indicates the change in electron density at a specific point when the total number of electrons is altered, thereby identifying the most likely sites for nucleophilic, electrophilic, and radical attack. wikipedia.org

Linear polarizability and first-order hyperpolarizability are other important parameters that can be calculated to understand the non-linear optical (NLO) properties of a molecule. nih.gov

Advanced Spectroscopic Characterization Techniques

Beyond standard FTIR and Raman spectroscopy, advanced techniques can provide more detailed information about the structure and properties of this compound. Techniques such as two-dimensional correlation spectroscopy can be applied to vibrational data to understand subtle molecular interactions and changes under perturbation. While not commonly reported for this specific class of compounds in the initial search, techniques like Electron Energy-Loss Spectroscopy (EELS) coupled with Transmission Electron Microscopy (TEM) offer high spatial resolution for chemical analysis, which could be applied to study the compound in solid-state or thin-film forms. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁷O) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of organic compounds by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, ¹⁵N, and ¹⁷O.

Although specific NMR data for this compound is not present in the surveyed literature, data for the related precursor, 2-Chloro-3-hydroxypyridine (B146414) , provides a foundational understanding. chemicalbook.comchemicalbook.com The ¹H NMR spectrum of 2-Chloro-3-hydroxypyridine reveals distinct signals for the protons on the pyridine (B92270) ring. chemicalbook.com Similarly, the ¹³C NMR spectrum shows characteristic chemical shifts for the carbon atoms within the heterocyclic structure. chemicalbook.com

For this compound, the addition of the aldehyde (formyl) group at the C4 position would introduce a downfield signal in the ¹H NMR spectrum, typically in the range of 9-10 ppm, characteristic of an aldehyde proton. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde would appear significantly downfield, often above 190 ppm. The electronic environment of the other ring protons and carbons would also be altered by the electron-withdrawing nature of the aldehyde group.

Further detailed analysis using two-dimensional NMR techniques, such as HMQC and HMBC, would be necessary for the unambiguous assignment of all proton and carbon signals. bas.bg Density functional theory (DFT) calculations can also aid in predicting and confirming ¹³C and ¹⁵N chemical shifts, especially when accounting for solvation effects. nih.gov

Table 1: Representative NMR Data for a Related Compound

This table displays data for a related compound, not this compound.

| Compound Name | Nucleus | Solvent | Chemical Shifts (ppm) |

| 2-Chloro-3-hydroxypyridine | ¹³C | Data Not Specified | 142.9, 140.2, 127.3, 124.1, 123.9 |

| 2-chloro-2-methylpropane (B56623) | ¹³C | CDCl₃ | 31.8 (CH₃), 67.9 (C-Cl) |

Note: The provided data for 2-Chloro-3-hydroxypyridine does not assign specific shifts to individual carbons. chemicalbook.com Data for 2-chloro-2-methylpropane is included for general comparison of a C-Cl environment. docbrown.info

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

No crystal structure for this compound has been reported in the examined sources. However, the crystallographic data for 2-Chloro-3-hydroxymethyl-6-methoxyquinoline , a more complex but structurally related molecule, offers valuable insights. nih.gov The analysis of this quinoline (B57606) derivative revealed that all its non-hydrogen atoms are nearly coplanar. nih.gov In its crystal lattice, adjacent molecules are linked by O—H⋯N hydrogen bonds, forming chains. nih.gov This suggests that this compound might also exhibit planarity and engage in similar intermolecular hydrogen bonding in the solid state, likely involving the hydroxyl group and the pyridine nitrogen.

Table 2: Crystal Data for a Structurally Related Compound

This table displays data for a related compound, not this compound.

| Parameter | 2-Chloro-3-hydroxymethyl-6-methoxyquinoline |

| Chemical Formula | C₁₁H₁₀ClNO₂ |

| Molar Mass | 223.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.9738 (3) |

| b (Å) | 21.4668 (9) |

| c (Å) | 7.3479 (4) |

| β (°) | 108.220 (5) |

| Volume (ų) | 1044.87 (8) |

| Z | 4 |

Source: nih.gov

Photophysical Properties Research

The photophysical properties of pyridine derivatives are of great interest due to their applications in materials science and biological imaging. The combination of electron-donating (hydroxyl) and electron-withdrawing (aldehyde, chloro) groups on the pyridine ring suggests potential for interesting fluorescence behavior.

Absorption and Emission Spectral Characteristics of Fluorescent Analogues

While photophysical data for this compound are unavailable, its non-chlorinated analogue, 3-Hydroxyisonicotinaldehyde (HINA) , has been identified as a fluorescent molecule. wikipedia.orgnih.gov HINA is notable for being a green-emitting fluorophore in aqueous solutions at alkaline pH, with a maximum emission wavelength (λem,max) at 525 nm. wikipedia.org Its fluorescence is pH-dependent; in acidic solutions, the emission is less intense and shifts to blue. wikipedia.org The absorption spectrum of HINA is also pH-sensitive, with the anionic form (at pH above 7.1) showing an absorbance peak at 385 nm. wikipedia.orgnih.gov The presence of the chloro-substituent in this compound would likely induce a bathochromic (red) shift in both the absorption and emission spectra due to the heavy-atom effect and its influence on the electronic structure.

Elucidation of the Molecular Basis of Fluorescence (e.g., Push-Pull Fluorophore Systems)

The fluorescence of HINA is attributed to its nature as a "push-pull" fluorophore. wikipedia.orgnih.gov This system involves an electron-donating group (the deprotonated hydroxyl group, -O⁻) and an electron-withdrawing group (the aldehyde group, -CHO) at opposite ends of a conjugated π-system (the pyridine ring). Upon excitation with light, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor, leading to a highly polarized excited state that is responsible for the fluorescence emission. The large Stokes shift (the difference between absorption and emission maxima) observed for HINA is characteristic of such push-pull dyes. wikipedia.org It is highly probable that this compound would operate via a similar push-pull mechanism.

Quantum Yield and Fluorescence Lifetime Measurements

The efficiency of fluorescence is quantified by the fluorescence quantum yield (QY), and the duration of the excited state is measured by the fluorescence lifetime (τ). For HINA in its anionic form in water, the quantum yield is a significant 15% (or 0.15). wikipedia.orgnih.gov Its emission lifetime has been measured at 1.0 ns. wikipedia.org The quantum yield and lifetime are sensitive to environmental factors like pH and solvent polarity. For instance, the cationic form of HINA at low pH has a much lower quantum yield of 0.9%. nih.gov For this compound, these values would need to be determined experimentally, as the chlorine atom could potentially alter the rates of radiative and non-radiative decay pathways, thereby affecting both quantum yield and lifetime.

Table 3: Photophysical Properties of a Fluorescent Analogue

This table displays data for an analogue compound, not this compound.

| Property | 3-Hydroxyisonicotinaldehyde (HINA) (Anionic form, aqueous) |

| Max. Absorption Wavelength (λabs) | 385 nm |

| Max. Emission Wavelength (λem) | 525 nm |

| Quantum Yield (QY) | 15% (0.15) |

| Fluorescence Lifetime (τ) | 1.0 ns |

| Stokes Shift | 6900 cm⁻¹ |

Source: wikipedia.orgnih.gov

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies

Mimicry of Biological Cofactors

The structural similarity of 2-chloro-3-hydroxyisonicotinaldehyde to pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, suggests its potential to act as a cofactor mimic in various enzymatic reactions. wikipedia.orgresearchgate.net PLP is a versatile coenzyme crucial for the metabolism of amino acids. nih.gov

This compound shares the core 3-hydroxy-4-formylpyridine structure with pyridoxal 5'-phosphate. This structural parallel allows it to be investigated as a PLP analogue. The related compound, 3-hydroxyisonicotinaldehyde (HINA), has been studied as a simple analogue of vitamin B6 and serves as a good mimic for the enzyme-bound form of PLP. wikipedia.org Given the close structural resemblance, this compound is also considered a PLP analogue, with the chlorine atom at the 2-position being a key modification. The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the pyridine (B92270) ring, potentially affecting its interaction with apoenzymes and its catalytic activity.

The function of PLP in enzymatic reactions is critically dependent on the aldehyde group at the 4-position and the hydroxyl group at the 3-position, which are present in this compound. These features are essential for the formation of a Schiff base (imine) with the amino group of an amino acid substrate, which is the first step in many PLP-catalyzed transformations, including transamination, decarboxylation, and racemization. nih.govnih.gov

The cornerstone of PLP-dependent enzyme mechanisms is the formation of an imine, also known as a Schiff base, between the aldehyde group of the cofactor and the amino group of a substrate. masterorganicchemistry.com The kinetics of imine formation and subsequent transamination reactions have been studied for PLP analogues like HINA, providing insights into the catalytic mechanism. wikipedia.org

The reaction involves the nucleophilic attack of the amino acid's amino group on the aldehyde carbon of the cofactor mimic. This is followed by dehydration to form the external aldimine. In a transamination reaction, this aldimine undergoes a tautomeric shift to a ketimine intermediate, which is then hydrolyzed to yield a new keto acid and the pyridoxamine (B1203002) form of the cofactor. rsc.org

The rate of these reactions is influenced by the electrophilicity of the aldehyde carbon and the stability of the intermediates. The presence of a chlorine atom in the 2-position of this compound is expected to enhance the electrophilicity of the formyl group, potentially accelerating the initial imine formation step compared to the unsubstituted HINA. However, it may also affect the stability of the subsequent quinonoid intermediates that are crucial for the catalytic cycle.

Table 1: Comparison of Key Functional Groups

| Compound | 4-Position Functional Group | 3-Position Functional Group | 5-Position Functional Group | 2-Position Substitution |

| This compound | Aldehyde (-CHO) | Hydroxyl (-OH) | Hydrogen (-H) | Chlorine (-Cl) |

| Pyridoxal 5'-Phosphate (PLP) | Aldehyde (-CHO) | Hydroxyl (-OH) | Phosphorylated hydroxymethyl (-CH₂OPO₃²⁻) | Methyl (-CH₃) |

| 3-Hydroxyisonicotinaldehyde (HINA) | Aldehyde (-CHO) | Hydroxyl (-OH) | Hydrogen (-H) | Hydrogen (-H) |

This table is for illustrative purposes to highlight structural similarities and differences.

Enzyme Inhibition Mechanisms

Beyond cofactor mimicry, small molecules can exert biological effects through enzyme inhibition. This can occur through competitive binding at the active site or allosteric modulation at a secondary site.

There is currently no specific data available in the reviewed literature regarding the competitive inhibition of 3-hydroxyanthranilic acid oxygenase by this compound. However, based on its structure, one could hypothesize a potential for competitive inhibition of enzymes that bind substrates structurally similar to this compound. For an enzyme like 3-hydroxyanthranilic acid oxygenase, which acts on a hydroxylated aromatic ring, the 3-hydroxypyridine (B118123) scaffold of this compound could potentially fit into the active site. For competitive inhibition to occur, the compound would need to bind to the enzyme's active site, thereby preventing the natural substrate from binding. The affinity of this binding would determine its potency as a competitive inhibitor. Further enzymatic assays would be required to investigate this possibility.

Allosteric modulators bind to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's activity. nih.gov While there is no direct evidence of this compound acting as an allosteric modulator, some pyridoxal derivatives have been shown to act as allosteric effectors. For instance, certain analogues of pyridoxal phosphate (B84403) have been investigated as allosteric modulators of hemoglobin, affecting its oxygen-binding affinity. The ability of this compound to interact with proteins via its various functional groups could theoretically allow it to bind to allosteric sites. However, without experimental data, this remains speculative.

In Vitro Studies on Cell Lines

To assess the broader biological effects of a compound, in vitro studies on various cell lines are essential. Such studies can provide preliminary data on cytotoxicity and other cellular responses. mdpi.com

Currently, there are no specific published studies detailing the in vitro effects of this compound on cell lines. To evaluate its potential as a bioactive molecule, a standard approach would involve treating various cell lines (e.g., cancer cell lines and normal cell lines) with a range of concentrations of the compound. Key parameters to be assessed would include cell viability (using assays like MTT or trypan blue exclusion), proliferation, and apoptosis. The results of such studies would be crucial in determining a preliminary safety profile and identifying any potential therapeutic or toxic effects at the cellular level.

Exploration of Molecular Targets and Pathways in Anticancer Research (e.g., leukemia cell lines)

While direct studies on this compound's effect on leukemia cell lines are not extensively documented in publicly available literature, the broader class of chlorinated and hydroxylated aromatic aldehydes has been investigated for anticancer properties. For instance, various quinazoline (B50416) derivatives, which can be synthesized from related chloro-anilino compounds, have demonstrated significant growth inhibitory activity against leukemia cell lines such as K-562 and HL-60(TB). nih.gov The mechanism of such compounds often involves the inhibition of critical cellular pathways. For example, certain pyrimidodiazepines, which share structural similarities with nucleic acid bases, have been shown to inhibit kinases like Aurora A/B and EGFR, which are crucial for cancer cell proliferation. nih.gov

The general principle of targeting cancer cells often relies on inducing apoptosis or inhibiting growth pathways. The presence of a chlorine atom, a well-known electron-withdrawing group, and a hydroxyl group, capable of hydrogen bonding, on an aromatic ring system like in this compound, suggests potential for interaction with biological macromolecules within cancer cells. However, without specific research on this compound, its precise molecular targets and pathways in leukemia remain a subject for future investigation.

Mechanistic Insights into Antimalarial Activity, including Iron Chelation and Lysosome Targeting

The potential antimalarial activity of compounds like this compound is often linked to their ability to act as iron chelators. nih.gov The malaria parasite, Plasmodium falciparum, has a high requirement for iron for its growth and replication within red blood cells. nih.govnih.gov Iron is a critical cofactor for many essential enzymes, including ribonucleotide reductase, which is necessary for DNA synthesis. nih.gov

Iron chelators can exert their antimalarial effect by sequestering iron, thereby depriving the parasite of this essential nutrient. nih.govresearchgate.net This leads to an inhibition of vital metabolic processes and ultimately, the death of the parasite. nih.gov The mechanism is believed to involve the chelator binding to iron within the parasite, preventing its utilization in key enzymatic pathways. nih.gov

Furthermore, the acidic environment of the parasite's food vacuole (a lysosome-like organelle) is a potential target. Some antimalarial drugs are weak bases that accumulate in this acidic compartment. While the specific lysosome-targeting capabilities of this compound have not been detailed, its structural features, including the pyridine nitrogen, could potentially influence its localization within the parasite. The combination of iron chelation and potential lysosomal accumulation could represent a multi-pronged attack on the malaria parasite.

Structure-Activity Relationship (SAR) Methodologies

The biological activity of a chemical compound is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies aim to identify the key structural features responsible for a compound's pharmacological effects.

Elucidation of Structural Features Influencing Biological Responses

For aromatic aldehydes, several structural features are known to influence their biological activity. The nature and position of substituents on the aromatic ring can dramatically alter the compound's electronic properties, lipophilicity, and steric profile, all of which affect its interaction with biological targets. nih.gov

In the case of this compound, the key structural components are the pyridine ring, the aldehyde group, the chlorine atom, and the hydroxyl group. The pyridine ring itself is a bioisostere of a benzene (B151609) ring and can engage in various non-covalent interactions. The aldehyde group is a reactive moiety that can participate in the formation of Schiff bases with amino groups in proteins. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating binding to enzyme active sites. The chlorine atom, being an electronegative and lipophilic substituent, can influence the compound's ability to cross cell membranes and its binding affinity to target proteins.

Impact of Substituent Position and Electronic Properties on Activity

The relative positions of the chloro and hydroxyl groups on the isonicotinaldehyde scaffold are critical. The ortho-positioning of the hydroxyl group to the aldehyde (as in salicylaldehyde (B1680747) derivatives) can lead to the formation of an intramolecular hydrogen bond, which can affect the molecule's conformation and reactivity. nih.gov

Applications of 2 Chloro 3 Hydroxyisonicotinaldehyde in Organic Synthesis and Materials Science

Development as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of reactive functional groups makes 2-chloro-3-hydroxyisonicotinaldehyde a valuable intermediate in the synthesis of more complex molecules. The aldehyde group serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, while the chlorine atom at the 2-position is susceptible to nucleophilic substitution. This dual reactivity allows for sequential or one-pot modifications, enabling the construction of elaborate molecular architectures.

By analogy with the extensively studied 2-chloroquinoline-3-carbaldehydes, this compound can be considered a key precursor for derivatives with potential pharmacological significance. nih.govresearchgate.net The pyridine (B92270) core is a common motif in many biologically active compounds. The ability to use the aldehyde for chain extension or cyclization reactions, followed by the substitution of the chloro group to introduce further diversity, positions this molecule as a strategic starting material for creating libraries of novel compounds for drug discovery and development.

Utilization as a Versatile Building Block for Diverse Heterocyclic Scaffolds

Heterocyclic compounds are fundamental in medicinal chemistry and materials science. This compound is an ideal building block for synthesizing a wide array of heterocyclic scaffolds due to its multiple reaction sites. The aldehyde function readily undergoes condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and vinylogous systems, which can then undergo intramolecular cyclization.

The chemistry of analogous 2-chloroquinoline-3-carbaldehydes demonstrates that such compounds are pivotal in multicomponent reactions, facilitating the efficient assembly of complex fused ring systems. nih.govresearchgate.net These reactions often involve an initial condensation at the aldehyde group, followed by a nucleophilic attack on the carbon bearing the chlorine atom to close a new ring. This strategy has been successfully employed to synthesize a variety of fused heterocycles. researchgate.net It is therefore highly probable that this compound can be used to generate diverse pyridine-fused scaffolds.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from the Analogous Compound 2-Chloroquinoline-3-carbaldehyde This table illustrates the synthetic potential of α-chloro heterocyclic aldehydes.

| Heterocyclic Scaffold | Reaction Type | Reference |

| Pyrano[2,3-b]quinolines | Knoevenagel Condensation / Heterocyclization | researchgate.net |

| Imidazopyridines | One-pot Multicomponent Reaction | researchgate.net |

| Thiazolidinones | Condensation / Cyclocondensation | nih.gov |

| Pyrazoles | Condensation / Cyclization | nih.gov |

| Benzo[b] nih.govresearchgate.netnaphthyridines | Condensation Reaction | researchgate.net |

Catalytic Applications in Organic Transformations

There is currently no direct evidence in the literature to suggest that this compound itself is used as a catalyst. Its role is primarily that of a reactive substrate or building block in catalyzed reactions. For instance, multicomponent reactions involving the analogous 2-chloroquinoline-3-carbaldehydes often employ catalysts like L-proline or DABCO to facilitate the transformations. researchgate.net

However, the pyridine nucleus is a core component of many important ligands used in transition-metal catalysis. It is conceivable that this compound could serve as a precursor for the synthesis of novel ligands. The aldehyde and hydroxyl groups could be modified to create bidentate or tridentate chelating agents, which could then be complexed with metal centers to form active catalysts. This remains a potential area for future investigation.

Design and Synthesis of Advanced Fluorescent Dyes and Probes

The development of fluorescent materials is a rapidly growing field, with applications in bioimaging, sensing, and optoelectronics. Heterocyclic compounds often form the core structure of fluorescent dyes. The synthesis of novel aurones and benzo[g] nih.govresearchgate.netnaphthyridines from 2-chloroquinoline-3-carbaldehydes, which exhibit significant fluorescent properties, highlights the potential of this class of compounds in materials science. researchgate.net

This compound possesses features that make it an attractive starting material for fluorescent dyes. The pyridine ring can act as part of a conjugated π-system, which is essential for fluorescence. The aldehyde group provides a key reaction site for extending this conjugation through reactions like Knoevenagel or Wittig condensations. Furthermore, the electron-donating hydroxyl group and the electron-withdrawing chloro group can modulate the electronic structure and, consequently, the photophysical properties (e.g., absorption/emission wavelengths, quantum yield) of the resulting dye molecules. This allows for the rational design of fluorophores with tailored optical characteristics. rsc.org

Future Research Directions and Unexplored Avenues

Discovery of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The development of environmentally benign and efficient methods for the synthesis of functionalized pyridines is a significant area of research. Future work on 2-Chloro-3-hydroxyisonicotinaldehyde could focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste. The exploration of green chemistry principles could lead to more sustainable production methods. 001chemical.comalchempharmtech.com

Key areas for investigation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of pyridine (B92270) derivatives. bldpharm.com

Solvent-Free and Aqueous Synthesis: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents is a core tenet of green chemistry. 001chemical.com

Catalyst Development: Research into novel catalysts, such as heterogeneous catalysts or biocatalysts, could lead to more selective and efficient syntheses with easier product purification and catalyst recycling. 001chemical.com

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Prospective Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced purity. | Optimization of reaction parameters (temperature, time, power). |

| Solvent-Free Reaction | Reduced environmental impact, simplified work-up procedures. | Investigation of solid-state or melt-phase reaction conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Identification and engineering of enzymes for specific transformations. |

Advanced Computational Design for Tailored Reactivity and Biological Functionality

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, computational studies could provide valuable insights into its potential applications.

Future research in this area could involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can be employed to predict the biological activity of this compound and its derivatives. bldpharm.comambeed.comambeed.com By correlating structural features with potential therapeutic effects, new drug candidates could be designed. 001chemical.combldpharm.com

Molecular Docking Simulations: These simulations can predict the binding affinity and mode of interaction of this compound with biological targets such as enzymes or receptors. 001chemical.comalchempharmtech.comambeed.com This is particularly relevant for drug discovery. bldpharm.com

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. bldpharm.com This can aid in understanding its chemical behavior and designing new reactions.

Table 2 outlines potential computational studies and their expected outcomes.

Table 2: Proposed Computational Studies on this compound

| Computational Method | Research Objective | Predicted Outcome |

|---|---|---|

| QSAR | Predict potential biological activities. | Identification of key structural features for desired therapeutic effects. |

| Molecular Docking | Investigate interactions with specific protein targets. | Elucidation of binding modes and prediction of inhibitory constants. 001chemical.com |

Exploration of Undiscovered Mechanistic Interactions at the Molecular Level

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and developing new applications. The presence of multiple functional groups suggests a rich and complex chemistry.

Key mechanistic questions to be addressed include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic attack. Detailed kinetic and computational studies could elucidate the mechanism of these substitution reactions.

Tautomerism: The 3-hydroxy pyridine moiety can exist in equilibrium with its pyridone tautomer. Investigating this tautomerism is essential as the different forms will exhibit distinct reactivity.

Role of the Aldehyde Group: The aldehyde group can participate in a variety of reactions, including condensations, oxidations, and reductions. Understanding the interplay between the aldehyde and the other functional groups is a key area for exploration.

Development of this compound-based Systems for Chemical and Biosensing Applications

The structural motifs within this compound make it an interesting candidate for the development of chemical sensors and biosensors. The pyridine nitrogen and the hydroxyl and aldehyde oxygens can act as binding sites for metal ions and other analytes.

Future research could focus on:

Fluorescent Chemosensors: Modification of the this compound scaffold could lead to the development of fluorescent probes for the detection of specific ions or molecules. bldpharm.com The binding of an analyte could induce a change in the fluorescence properties of the molecule.

Electrochemical Sensors: The molecule could be incorporated into electrode materials to create electrochemical sensors. The redox properties of the pyridine ring or its derivatives could be exploited for the detection of various species.

Colorimetric Sensors: The reaction of the aldehyde group with specific analytes could lead to a color change, forming the basis of a simple and portable colorimetric sensor.

Table 3 presents potential sensing applications and the underlying detection principles.

Table 3: Potential Sensing Applications of this compound Derivatives

| Sensor Type | Target Analyte | Detection Principle |

|---|---|---|

| Fluorescent | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-enhanced fluorescence or quenching. |

| Electrochemical | Biomolecules (e.g., DNA, enzymes) | Changes in redox potential upon interaction. |

Integration into Interdisciplinary Research for Addressing Complex Scientific Challenges

The versatility of the this compound structure opens up possibilities for its use in a wide range of interdisciplinary research areas.

Potential areas for integration include:

Medicinal Chemistry: As a functionalized pyridine, this compound could serve as a scaffold for the development of new therapeutic agents. 001chemical.combldpharm.com The pyridine ring is a common feature in many approved drugs.

Materials Science: The molecule could be used as a building block for the synthesis of novel functional materials, such as polymers, metal-organic frameworks (MOFs), or organic light-emitting diodes (OLEDs). Its ability to coordinate with metal ions could be particularly useful in the design of new materials.

Catalysis: Derivatives of this compound could be explored as ligands for transition metal catalysts, potentially leading to new catalytic systems with unique reactivity and selectivity.

Q & A

Q. What are the common synthetic routes for 2-chloro-3-hydroxyisonicotinaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

- Halogenation and Aldehyde Introduction : The synthesis typically involves halogenation of pyridine derivatives followed by aldehyde group introduction. For example, chlorination at the 2-position and hydroxylation at the 3-position can be achieved using selective reagents like POCl₃ or SOCl₂ under anhydrous conditions .

- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing intermediates. Catalytic amounts of Lewis acids (e.g., ZnCl₂) may improve regioselectivity .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended to isolate the pure compound.

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

Q. What are the key stability considerations for storing and handling this compound?

Methodological Answer:

- Moisture Sensitivity : The aldehyde group is prone to hydration; store under anhydrous conditions (e.g., desiccator with silica gel) .

- Light Sensitivity : Protect from UV light to prevent decomposition. Amber glass vials are recommended .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation of the pyridine ring be addressed?

Methodological Answer:

- Directed Ortho-Metalation : Use directing groups (e.g., hydroxyl) to control halogen placement. For example, prior hydroxylation at the 3-position directs Cl to the 2-position via steric and electronic effects .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing electron density and Fukui indices .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:

Q. How can the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) be enhanced?

Methodological Answer:

Q. What in silico methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with target proteins (e.g., bacterial enzymes) to assess binding affinity.

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported spectral data (e.g., NMR shifts)?

Methodological Answer:

Q. What experimental controls validate the compound’s role as an intermediate in multi-step syntheses?

Methodological Answer:

- Isolation and Characterization : Confirm intermediate identity via HRMS and elemental analysis before proceeding to subsequent steps .

- Kinetic Profiling : Monitor reaction progress via timed aliquots to ensure intermediate stability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.